molecular formula C22H33N3O11 B2568133 N-(3,4-dimethoxyphenethyl)-2-(4-ethylpiperazin-1-yl)acetamide dioxalate CAS No. 1215694-37-3

N-(3,4-dimethoxyphenethyl)-2-(4-ethylpiperazin-1-yl)acetamide dioxalate

Cat. No.: B2568133
CAS No.: 1215694-37-3
M. Wt: 515.516
InChI Key: SCQBDNRDIBXQIE-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-2-(4-ethylpiperazin-1-yl)acetamide dioxalate is a complex organic compound that features a phenethylamine backbone with additional functional groups, including a piperazine ring and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenethyl)-2-(4-ethylpiperazin-1-yl)acetamide dioxalate typically involves multiple steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxyphenethylamine and 4-ethylpiperazine.

    Formation of Intermediate: The 3,4-dimethoxyphenethylamine is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(3,4-dimethoxyphenethyl)-2-chloroacetamide.

    Nucleophilic Substitution: The intermediate is then subjected to nucleophilic substitution with 4-ethylpiperazine to yield N-(3,4-dimethoxyphenethyl)-2-(4-ethylpiperazin-1-yl)acetamide.

    Formation of Dioxalate Salt: Finally, the compound is converted to its dioxalate salt by reacting with oxalic acid in an appropriate solvent like ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenethyl)-2-(4-ethylpiperazin-1-yl)acetamide dioxalate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the phenethyl ring can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to an amine under strong reducing conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or borane in tetrahydrofuran.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Alkylated or arylated derivatives of the piperazine ring.

Scientific Research Applications

N-(3,4-dimethoxyphenethyl)-2-(4-ethylpiperazin-1-yl)acetamide dioxalate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Biological Studies: Used in research to understand its interaction with various biological targets.

    Chemical Biology: Employed as a tool compound to study cellular pathways and mechanisms.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenethyl)-2-(4-ethylpiperazin-1-yl)acetamide dioxalate involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxyphenethyl)-2-(4-methylpiperazin-1-yl)acetamide
  • N-(3,4-dimethoxyphenethyl)-2-(4-phenylpiperazin-1-yl)acetamide

Uniqueness

N-(3,4-dimethoxyphenethyl)-2-(4-ethylpiperazin-1-yl)acetamide dioxalate is unique due to the presence of the ethyl group on the piperazine ring, which can influence its pharmacokinetic and pharmacodynamic properties compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-ethylpiperazin-1-yl)acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O3.2C2H2O4/c1-4-20-9-11-21(12-10-20)14-18(22)19-8-7-15-5-6-16(23-2)17(13-15)24-3;2*3-1(4)2(5)6/h5-6,13H,4,7-12,14H2,1-3H3,(H,19,22);2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQBDNRDIBXQIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(=O)NCCC2=CC(=C(C=C2)OC)OC.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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